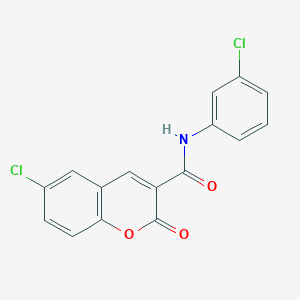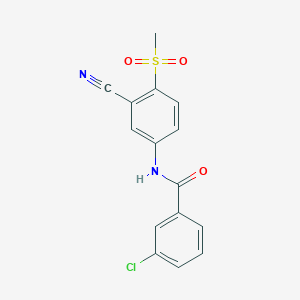
6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with the empirical formula C12H8Cl2N2O . It is a solid substance and is used by researchers in the field of chemistry .
Molecular Structure Analysis
The molecular weight of “this compound” is 267.11 . Its SMILES string is O=C(NC1=CC=CC(Cl)=C1)C2=CN=C(Cl)C=C2 , which provides a textual representation of its molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 267.11 , and its empirical formula is C12H8Cl2N2O .Applications De Recherche Scientifique
Eco-Friendly Synthesis Approaches : Proença and Costa (2008) discussed the synthesis of 2-oxo-2H-chromene-3-carboxamides, including compounds similar to 6-chloro-N-(3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide. They employed an eco-friendly method using aqueous sodium carbonate for the Knoevenagel condensation process (Proença & Costa, 2008).
Synthesis and Biological Evaluation : Ramaganesh, Bodke, and Venkatesh (2010) synthesized and evaluated a series of compounds including 2-oxo-2H-chromene-3-carboxamides for their biological properties. They focused on the synthesis process and the structural confirmation of these compounds (Ramaganesh, Bodke, & Venkatesh, 2010).
Reactions with Cyanothioacetamides : Kornev, Tishin, and Sosnovskikh (2019) explored the reaction of chromone-3-carboxamides with cyanothioacetamides, leading to various yields of novel compounds. This study adds to the understanding of the reactivity and potential applications of chromone derivatives (Kornev, Tishin, & Sosnovskikh, 2019).
Crystal Structures Analysis : Gomes et al. (2015) analyzed the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides. Their study provided insights into the molecular configurations and interactions, which is crucial for understanding the properties of these compounds (Gomes et al., 2015).
Fluorescent Probe Development : Bekhradnia, Domehri, and Khosravi (2016) developed a novel coumarin-based fluorescent probe using derivatives of 2-oxo-2H-chromene-3-carboxamide for the selective detection of Cu(II) ions. This application demonstrates the potential utility of the compound in chemical sensing (Bekhradnia, Domehri, & Khosravi, 2016).
Safety and Hazards
This compound is classified under GHS07, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory effects , suggesting that this compound may also target inflammatory pathways.
Biochemical Pathways
, similar compounds have been shown to inhibit the expression and activities of certain vital inflammatory mediators. This suggests that this compound may also affect inflammatory pathways.
Result of Action
Based on the anti-inflammatory effects of similar compounds , it is likely that this compound may also have anti-inflammatory effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
6-chloro-N-(3-chlorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3/c17-10-2-1-3-12(8-10)19-15(20)13-7-9-6-11(18)4-5-14(9)22-16(13)21/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYHXWXRVBMSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)sulfanyl]benzoic acid](/img/structure/B2809275.png)
![5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B2809276.png)
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2809277.png)

![3-[3-(3-Chlorophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2809280.png)
![4-(Dimethylsulfamoyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2809282.png)
![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2809284.png)
![2-((1,4-diazepan-1-yl)methyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2809285.png)

